molecular formula C17H17N3O2S B3386349 4-(4-ethoxyphenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 727717-74-0

4-(4-ethoxyphenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3386349
CAS No.: 727717-74-0
M. Wt: 327.4 g/mol
InChI Key: GGXNOFGWNJQQHF-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with substituted phenylhydrazines. The general synthetic route can be summarized as follows:

    Formation of Thiosemicarbazide: The reaction of hydrazine hydrate with carbon disulfide in the presence of a base such as potassium hydroxide forms thiosemicarbazide.

    Cyclization: The thiosemicarbazide undergoes cyclization with substituted phenylhydrazines to form the 1,2,4-triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: It exhibits antimicrobial, antifungal, and anticancer activities. It has been explored as a potential therapeutic agent for treating infections and cancer.

    Agriculture: It has been investigated for its herbicidal and pesticidal properties.

    Material Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: It inhibits the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

    Herbicidal Activity: It inhibits the growth of weeds by interfering with their photosynthetic pathways or enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(4-chlorophenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(4-ethoxyphenyl)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(4-ethoxyphenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both ethoxy and methoxy groups on the phenyl rings enhances its solubility and interaction with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-3-22-14-9-7-13(8-10-14)20-16(18-19-17(20)23)12-5-4-6-15(11-12)21-2/h4-11H,3H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXNOFGWNJQQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-ethoxyphenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(4-ethoxyphenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-(4-ethoxyphenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

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